4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a partially saturated pyridine ring. The 2,4-dichlorophenyl substituent at position 4 confers distinct physicochemical and pharmacological properties. Its synthesis likely involves methods analogous to related imidazo[4,5-c]pyridines, such as tritylation, hydrogenation, or nucleophilic substitution .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZQZNFHJQAOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase-4 (dpp4), a protein involved in glucose metabolism.
Mode of Action
Similar compounds have been found to inhibit dpp4. Inhibition of DPP4 can lead to increased levels of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion, thereby helping to control blood glucose levels.
Biochemical Pathways
Inhibition of dpp4, as seen with similar compounds, would affect the incretin pathway. This pathway involves the release of hormones like GLP-1 following food intake, which stimulate insulin secretion and inhibit glucagon release, thereby helping to regulate blood glucose levels.
Biological Activity
The compound 4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The chemical structure of 4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be represented as follows:
- Molecular Formula : C12H12Cl2N3
- Molecular Weight : 267.15 g/mol
This compound features a tetrahydroimidazopyridine core with dichlorophenyl substitution, which is critical for its biological activity.
Antiviral Properties
Research has indicated that derivatives of tetrahydroimidazopyridines exhibit significant antiviral activities. For instance, a study reported the discovery of a novel class of inhibitors against Porphyromonas gingivalis (PgQC), where modifications at the N5 position led to enhanced inhibitory effects. Specifically, the introduction of lipophilic groups improved activity by factors up to 60 times compared to other derivatives .
Inhibitory Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes related to bacterial growth and viral replication.
- Conformational Preorganization : The cyclization of the compound facilitates a favorable conformation that enhances binding affinity to target sites .
Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of tetrahydroimidazopyridines. The results indicated that:
- Substitutions at the N5 position significantly affect biological activity.
- A specific dichlorophenyl substitution pattern resulted in optimal inhibitory potency against PgQC.
Table 1 summarizes the inhibitory activities of various derivatives:
| Compound ID | Substitution Pattern | Inhibitory Activity (IC50) |
|---|---|---|
| 7a | N5-benzyl | 0.5 µM |
| 8k | 3,5-dichloro | 0.8 µM |
| 8i | Meta-chloro | 1.2 µM |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds. The results demonstrated moderate to high efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism of action.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (Cl, F) : Increase lipophilicity and metabolic stability, favoring CNS penetration (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl) .
- Electron-Donating Groups (OCH₃) : Reduce receptor binding affinity but improve solubility (e.g., 2-methoxyphenyl derivative discontinued due to lower efficacy) .
- Trifluoromethyl and Carboxylic Acid : Balance lipophilicity and polarity for optimized pharmacokinetics .
Pharmacological Profiles
- Cannabinoid Receptor Modulation: The 2,4-dichlorophenyl group is structurally analogous to rimonabant (SR141716A), a CB1 antagonist . Chlorine atoms at positions 2 and 4 may enhance CB1 binding compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivative).
- Antiviral Activity : A related compound, 5-({6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl}methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine, exhibits antiviral properties, suggesting halogenated imidazo[4,5-c]pyridines may target viral enzymes .
- GPCR Tools : Derivatives like 3-trityl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine serve as precursors for histamine H3/H4 receptor ligands .
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl derivative (LogP ~3.5 estimated) is more lipophilic than the 4-fluorophenyl analog (LogP ~2.8), favoring blood-brain barrier penetration .
- Solubility: Carboxylic acid derivatives (e.g., CAS 1044177-04-9) exhibit improved aqueous solubility (≥1 mg/mL) compared to non-polar analogs .
- Stability : Chlorine substituents increase resistance to oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
